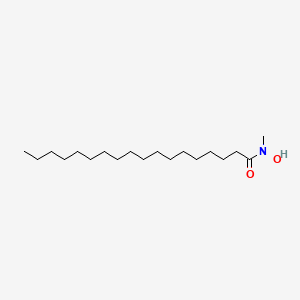
N-Hydroxy-N-methyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyloctadecanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the nitrogen atom of an octadecanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methyloctadecanamide typically involves the reaction of octadecanamide with hydroxylamine and a methylating agent. One common method is the reaction of octadecanamide with hydroxylamine hydrochloride in the presence of a base, followed by methylation using a methylating agent such as dimethyl sulfate . The reaction conditions often include heating and stirring to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of octadecanamide, followed by hydroxylation and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-N-methyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form N-methyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methyl derivatives.
Substitution: Formation of substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-Hydroxy-N-methyloctadecanamide is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its potential use in drug delivery systems. Its unique chemical properties may enhance the stability and bioavailability of therapeutic agents .
Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature makes it suitable for use in emulsifiers, detergents, and other industrial applications .
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyloctadecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
N-Hydroxyphthalimide: Known for its role as a catalyst in organic synthesis.
N-Hydroxysuccinimide: Commonly used as an activating reagent in peptide synthesis.
N,O-Dimethylhydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: N-Hydroxy-N-methyloctadecanamide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.
Propiedades
Número CAS |
79324-61-1 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyloctadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(2)22/h22H,3-18H2,1-2H3 |
Clave InChI |
LRVGJZGFTKXDEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

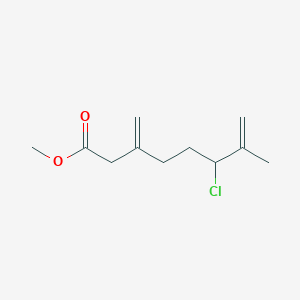


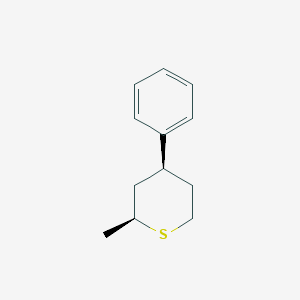

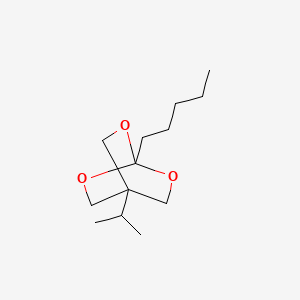



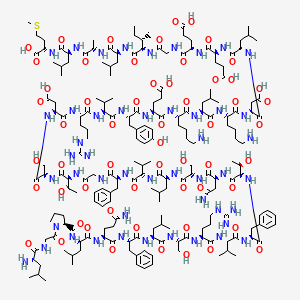
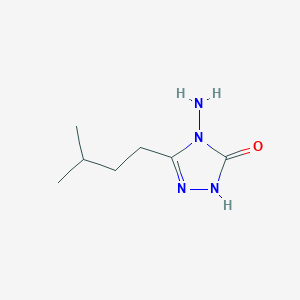
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
